4-propyloxan-3-one
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Overview
Description
4-Propyloxan-3-one is an organic compound with the molecular formula C7H12O2 It is a member of the oxanone family, characterized by a six-membered ring containing an oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyloxan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxybutanal with propylmagnesium bromide, followed by cyclization to form the oxanone ring. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for precise control over reaction parameters, leading to higher yields and purity. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 4-Propyloxan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the carbon adjacent to the oxygen can be substituted with other groups using reagents like alkyl halides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxanones.
Scientific Research Applications
4-Propyloxan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-propyloxan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the oxanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
4-Methyloxan-3-one: Similar structure but with a methyl group instead of a propyl group.
4-Ethyloxan-3-one: Contains an ethyl group instead of a propyl group.
4-Butyloxan-3-one: Has a butyl group in place of the propyl group.
Uniqueness: 4-Propyloxan-3-one is unique due to its specific propyl substitution, which can influence its reactivity and interactions compared to its analogs. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
Properties
CAS No. |
1533571-81-1 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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